

In-Depth Technical Guide: 4,5-Dichloroisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dichloroisothiazole-3-carboxylic acid

Cat. No.: B143227

[Get Quote](#)

InChIKey: ZFEHQZVNKOESSZ-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of **4,5-Dichloroisothiazole-3-carboxylic acid**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis protocols for its derivatives, and explores its potential biological activities, with a focus on its role as a precursor for fungicidal agents. The guide includes structured data tables for easy reference, detailed experimental methodologies, and visual diagrams to elucidate key chemical transformations and potential mechanisms of action.

Introduction

4,5-Dichloroisothiazole-3-carboxylic acid is a chlorinated isothiazole derivative. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a key structural motif in a variety of biologically active compounds. The presence of chlorine atoms and a carboxylic acid group on the isothiazole ring imparts unique chemical properties and reactivity, making it a valuable building block in medicinal and agricultural chemistry. This guide focuses on the 4,5-dichloro isomer, distinguishing it from the more extensively studied 3,4-dichloro isomer. While specific biological data for the 4,5-isomer is limited in publicly available literature, this document compiles the available information on its chemistry and the fungicidal

properties of related isothiazole compounds to provide a foundational understanding for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of **4,5-Dichloroisothiazole-3-carboxylic acid** is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₄ HCl ₂ NO ₂ S
Molecular Weight	198.03 g/mol
InChIKey	ZFEHQZVNKOESSZ-UHFFFAOYSA-N
CAS Number	131947-13-2
Appearance	Solid (predicted)
XLogP3	2.4

Synthesis and Experimental Protocols

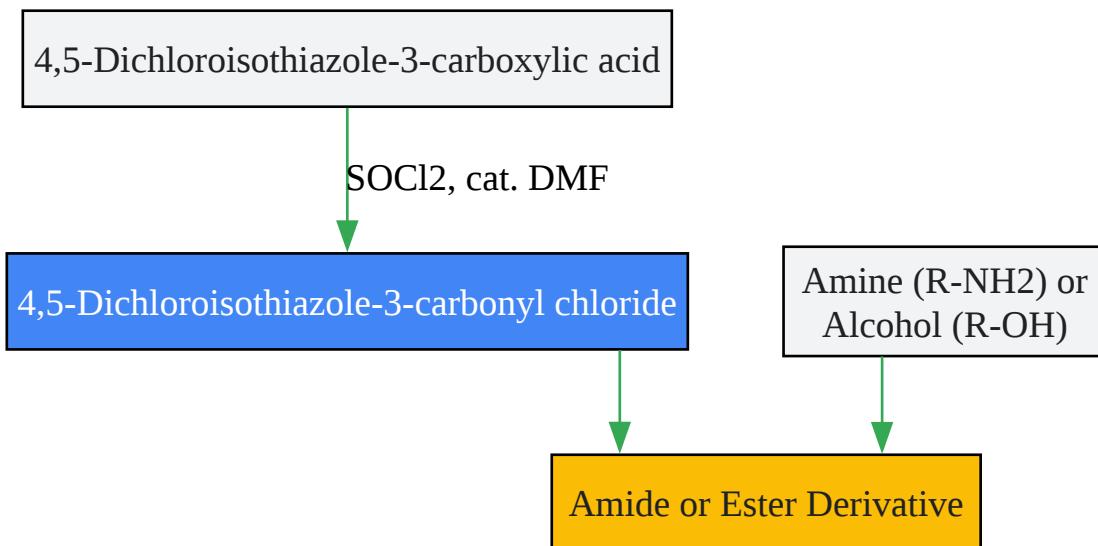
While a direct, detailed synthesis protocol for **4,5-Dichloroisothiazole-3-carboxylic acid** is not readily available in the cited literature, a crucial subsequent reaction for the synthesis of its derivatives involves the conversion to 4,5-Dichloroisothiazole-3-carbonyl chloride. This activated form is then used to create a variety of amide and ester derivatives.

Experimental Protocol: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride

This protocol is adapted from a method described for the synthesis of isothiazole acid chlorides, which is a key step in producing various derivatives.[\[1\]](#)

Materials:

- **4,5-Dichloroisothiazole-3-carboxylic acid**


- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Hexane
- Silica gel (5-40 μm)

Procedure:

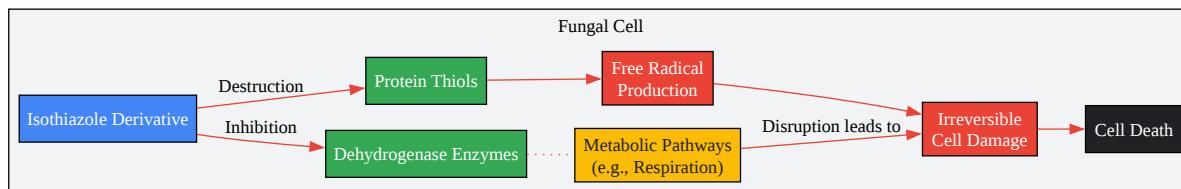
- To a solution of **4,5-Dichloroisothiazole-3-carboxylic acid**, add 1.2 equivalents of thionyl chloride.
- Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.
- Stir the reaction mixture for 3 hours. The reaction time is significantly shortened from 16 hours by the addition of the DMF catalyst.[\[1\]](#)
- After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
- Dissolve the residue in hexane.
- Pass the hexane solution through a layer of silica gel (5-40 μm).
- Distill off the solvent under reduced pressure to isolate the 4,5-Dichloroisothiazole-3-carbonyl chloride. This procedure has been reported to yield the product in 98% yield.[\[1\]](#)

Experimental Workflow: Synthesis of Amide and Ester Derivatives

The following diagram illustrates the general workflow for the synthesis of amide and ester derivatives starting from **4,5-Dichloroisothiazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for amide and ester derivatives.


Biological Activity and Potential Mechanism of Action

While specific quantitative data for the antifungal activity of **4,5-Dichloroisothiazole-3-carboxylic acid** is not extensively documented, the broader class of isothiazole derivatives, particularly dichloroisothiazoles, is known for its fungicidal properties.[2][3] These compounds can also induce systemic acquired resistance (SAR) in plants, providing broader protection against pathogens.[2][3]

The general mechanism of action for isothiazolone biocides involves a two-step process: rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death. This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes and the destruction of protein thiols, leading to the production of free radicals.

Putative Signaling Pathway for Isothiazole Fungicidal Action

The following diagram illustrates a potential mechanism of action for isothiazole-based fungicides, highlighting their impact on key cellular processes in fungi.

[Click to download full resolution via product page](#)

Caption: Putative mechanism of isothiazole fungicidal activity.

Conclusion

4,5-Dichloroisothiazole-3-carboxylic acid represents a valuable scaffold for the development of novel bioactive molecules, particularly in the agrochemical sector. While further research is needed to fully elucidate the specific biological activities and quantitative structure-activity relationships of the 4,5-dichloro isomer and its derivatives, the foundational chemical knowledge and the established fungicidal properties of the broader isothiazole class provide a strong basis for future investigations. The synthetic protocols and conceptual frameworks presented in this guide are intended to support and stimulate further research and development in this promising area of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4,5-Dichloroisothiazole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143227#inchi-key-for-4-5-dichloroisothiazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com